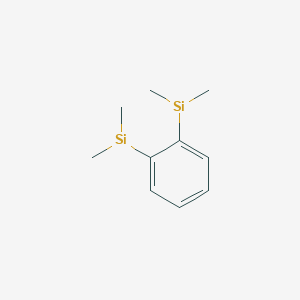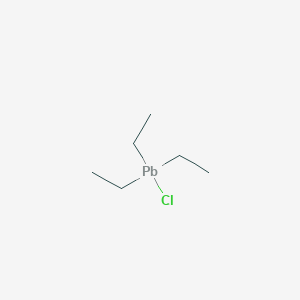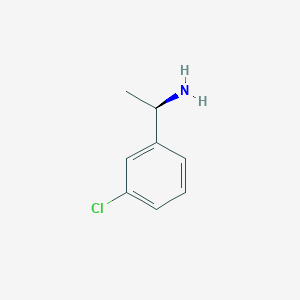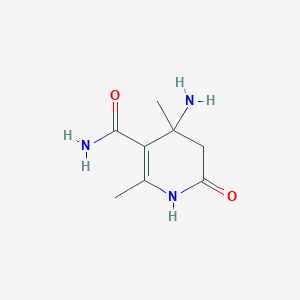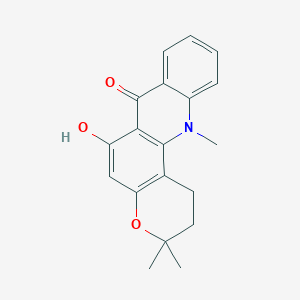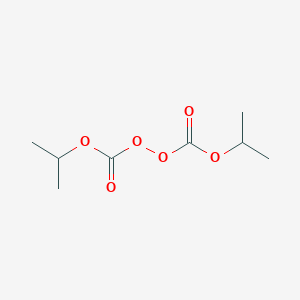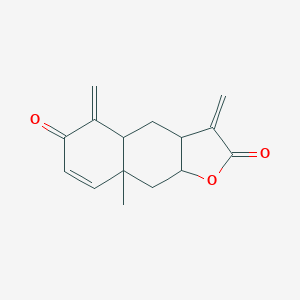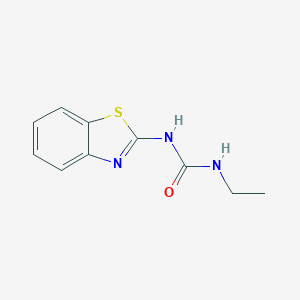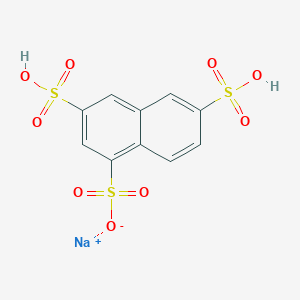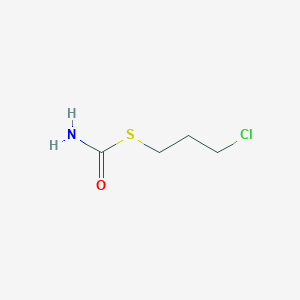
3-Chloropropyl thiolcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropropyl thiolcarbamate (CPTC) is a chemical compound that is widely used in scientific research due to its unique properties. It is a thiol-containing compound that can be easily synthesized and used in various biochemical and physiological experiments.
作用机制
3-Chloropropyl thiolcarbamate reacts with thiol-containing compounds, such as cysteine residues in proteins, through a nucleophilic substitution reaction. The resulting 3-Chloropropyl thiolcarbamate-modified thiol can form disulfide bonds with other 3-Chloropropyl thiolcarbamate-modified thiols or with unmodified thiols. This can lead to changes in protein structure and function, as well as changes in the activity of small molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloropropyl thiolcarbamate depend on the specific application. In protein modification experiments, 3-Chloropropyl thiolcarbamate can lead to changes in protein structure and function, which can help to elucidate the role of specific cysteine residues in protein activity. In small molecule modification experiments, 3-Chloropropyl thiolcarbamate can lead to changes in the activity of the modified molecule, which can help to identify the mechanism of action of the molecule.
实验室实验的优点和局限性
3-Chloropropyl thiolcarbamate has several advantages for lab experiments. It is a relatively simple and inexpensive reagent that can be easily synthesized and used in a wide range of experiments. Additionally, 3-Chloropropyl thiolcarbamate is a thiol-modifying reagent that can be used in conjunction with other thiol-modifying reagents to achieve specific modifications. However, 3-Chloropropyl thiolcarbamate also has some limitations. It can be toxic to cells at high concentrations, and it can react with other thiol-containing compounds in the sample, leading to non-specific modifications.
未来方向
There are several future directions for research involving 3-Chloropropyl thiolcarbamate. One area of interest is the development of new thiol-modifying reagents that are more specific and less toxic than 3-Chloropropyl thiolcarbamate. Additionally, there is interest in using 3-Chloropropyl thiolcarbamate to modify thiol-containing compounds in vivo, which could lead to new therapeutic applications. Finally, there is interest in using 3-Chloropropyl thiolcarbamate to study the role of cysteine residues in protein-protein interactions, which could help to identify new drug targets.
合成方法
3-Chloropropyl thiolcarbamate can be synthesized by reacting 3-chloropropyl isocyanate with thiourea. The reaction takes place in anhydrous ethanol and is usually catalyzed by a base such as potassium carbonate. The resulting 3-Chloropropyl thiolcarbamate is a white crystalline solid that is soluble in organic solvents.
科学研究应用
3-Chloropropyl thiolcarbamate is widely used in scientific research as a thiol-modifying reagent. It can be used to modify cysteine residues in proteins, which can lead to changes in protein structure and function. 3-Chloropropyl thiolcarbamate can also be used to crosslink proteins, which can help to identify protein-protein interactions. Additionally, 3-Chloropropyl thiolcarbamate can be used to modify thiol-containing small molecules, which can lead to changes in their activity.
属性
CAS 编号 |
17494-72-3 |
|---|---|
产品名称 |
3-Chloropropyl thiolcarbamate |
分子式 |
C4H8ClNOS |
分子量 |
153.63 g/mol |
IUPAC 名称 |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
InChI 键 |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
规范 SMILES |
C(CSC(=O)N)CCl |
其他 CAS 编号 |
17494-72-3 |
同义词 |
Carbamothioic acid S-(3-chloropropyl) ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




